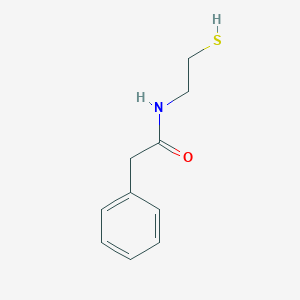

2-phenyl-N-(2-sulfanylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-N-(2-sulfanylethyl)acetamide is a small-molecule acetamide derivative characterized by a phenyl group attached to the α-carbon of the acetamide backbone and a sulfanylethyl (-SCH2CH2-) substituent on the nitrogen atom. Its molecular formula is C10H13NOS (molecular weight: 211.28 g/mol). The sulfanylethyl group introduces a thiol moiety, which may confer redox activity, metal-binding capacity, or enhanced solubility compared to alkyl or aryl substituents .

Scientific Research Applications

Antitumor Activity

Research indicates that 2-phenyl-N-(2-sulfanylethyl)acetamide exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing effective cytotoxicity.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| HCT-116 (Colon) | 1.9 | 3.23 |

| MCF-7 (Breast) | 2.3 | 3.23 |

These results suggest that the compound could be a viable candidate for further development as an anticancer agent, particularly in targeting colon and breast cancer cells.

Antiviral Activity

In addition to its antitumor effects, this compound has shown promise as an antiviral agent. Studies have indicated its efficacy against respiratory syncytial virus (RSV) and influenza A virus by inhibiting RNA-dependent RNA polymerase (RdRp), crucial for viral replication.

Biochemical Pathways

The compound's interaction with biochemical pathways suggests potential applications in treating diseases characterized by viral infections or uncontrolled cell growth, such as cancer.

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of new materials or as a catalyst in industrial processes.

Case Study 1: Antitumor Efficacy

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low concentrations. The study highlighted its potential as a lead compound for designing novel anticancer therapies.

Case Study 2: Antiviral Mechanism Exploration

Research focused on the antiviral properties of the compound revealed that it not only reduced viral load but also mitigated inflammation in infected cells, suggesting a dual mechanism of action that could be beneficial in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-sulfanylethyl)acetamide?

The synthesis of acetamide derivatives often involves nucleophilic substitution or condensation reactions. A generalized approach includes:

- Reaction setup : Refluxing 2-chloroacetamide precursors with thiol-containing nucleophiles (e.g., 2-mercaptoethylamine) in a mixed solvent system (e.g., toluene:water 8:2) at elevated temperatures for 5–7 hours .

- Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) to track reaction progress .

- Purification : For solid products, crystallization with ethanol; for liquids, extraction with ethyl acetate followed by solvent evaporation under reduced pressure .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR/FTIR : Confirm the acetamide backbone and phenyl/sulfanylethyl substituents. For example, the carbonyl (C=O) stretch in FTIR (~1650 cm⁻¹) and NH/CH₂ signals in ¹H/¹³C NMR .

- X-ray crystallography : Resolve hydrogen bonding patterns and molecular packing. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to validate bond lengths and angles .

- Mass spectrometry : Confirm molecular weight (e.g., 163.22 g/mol for analogous N-phenethylacetamide) .

Q. How should researchers handle solubility and stability during experiments?

- Solubility : Test polar aprotic solvents (e.g., acetonitrile, DMF) for reactions, and ethanol/water mixtures for crystallization .

- Stability : Avoid prolonged exposure to acids/bases, which hydrolyze acetamides into acetic acid and amines. Store under inert atmospheres at low temperatures .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal structure and stability of this compound?

Hydrogen bonds (N–H⋯O, S–H⋯O) often dictate supramolecular assembly. For example:

- Graph set analysis : Classify interactions into chains (C(4)), rings (R₂²(8)), or other motifs using tools like SHELX .

- Thermal stability : Stronger H-bond networks correlate with higher melting points and reduced hygroscopicity .

- Case study : In analogous N-phenethylacetamide, intermolecular N–H⋯O bonds form infinite chains, stabilizing the lattice .

Q. How can researchers resolve contradictions in toxicity data across studies?

- Dose-response analysis : Compare carcinogenicity thresholds (e.g., acetamide’s rodent hepatotoxicity at high doses vs. negative genotoxicity in micronucleus assays) .

- Model relevance : Validate in vitro results (e.g., metabolic activation in liver microsomes) against in vivo pharmacokinetics .

- Structural analogs : Use N-acetylphenethylamine (similar backbone) to infer reactivity of the sulfanylethyl group .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against targets like inflammatory enzymes (e.g., COX-2) or viral proteases (e.g., SARS-CoV-2 Mpro) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antioxidant or anti-inflammatory activity .

- DFT calculations : Predict redox potentials and H-bond donor/acceptor strengths to optimize stability .

Q. How does the sulfanylethyl group influence pharmacological mechanisms?

- Thiol reactivity : The –SH group may act as a radical scavenger (antioxidant activity) or form disulfide bonds with cysteine residues in target proteins .

- Case study : In 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide derivatives, electron-rich substituents enhance anti-inflammatory efficacy by modulating NF-κB pathways .

Q. Methodological Notes

- Crystallography : Use SHELXL for refinement and PLATON for validating H-bond geometries .

- Toxicity testing : Follow OECD guidelines for Ames tests and micronucleus assays to ensure reproducibility .

- Data reporting : Disclose solvent ratios, temperature gradients, and crystallographic R-factors to enable replication .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

The following table summarizes key differences between 2-phenyl-N-(2-sulfanylethyl)acetamide and its analogs:

Substituent Effects on Pharmacological Activity

- Thiols also participate in disulfide bond formation, as seen in 2,2′-(1,2-ethanediydisulfanediyl)bis(N-phenylacetamide), a dimeric compound with a disulfide bridge .

- Thiadiazole Derivatives : Replacement of the sulfanylethyl group with a 1,3,4-thiadiazole ring (e.g., compound in ) introduces π-π stacking capacity and enhances apoptosis-inducing activity in cancer cells.

Physicochemical Properties

- Stability: Thiol-containing compounds are prone to oxidation, forming disulfides. This contrasts with stable tertiary amines (e.g., diethylaminoethyl substituent in ).

Structural Insights from Crystallography

Although crystallographic data for this compound is unavailable, hydrogen-bonding patterns in related compounds (e.g., N-(2-methylphenyl)acetamide derivatives ) suggest that the sulfanylethyl group could participate in hydrogen bonds or van der Waals interactions, influencing crystal packing .

Preparation Methods

Direct Amidation Using Magnesium Nitrate Hexahydrate Catalyst

A novel approach inspired by magnesium nitrate-catalyzed amidation involves reacting 2-phenylacetic acid with 2-sulfanylethylamine in the presence of Mg(NO₃)₂·6H₂O. This method, adapted from the synthesis of phenylacetamide derivatives , leverages the catalyst’s ability to activate carboxylic acids for direct coupling with amines.

Procedure :

-

2-Phenylacetic acid (3 mmol) and 2-sulfanylethylamine (6 mmol) are combined with Mg(NO₃)₂·6H₂O (10 mol%) in octane (3 mL).

-

The mixture is heated at 120°C for 24 hours under inert conditions to prevent thiol oxidation.

-

The product precipitates upon cooling and is purified via recrystallization.

Key Findings :

-

Yields for analogous reactions using phenylacetic acid and urea reached 93% , suggesting potential efficacy for this method.

-

Challenges include competing side reactions if the thiol group oxidizes, necessitating strict anaerobic conditions.

Acid Chloride-Mediated Coupling

A classical method involves converting 2-phenylacetic acid to its acid chloride derivative, followed by reaction with 2-sulfanylethylamine. This two-step process ensures high regioselectivity and yield.

Procedure :

-

Acid Chloride Formation :

-

2-Phenylacetic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum.

-

-

Amide Bond Formation :

-

The resultant 2-phenylacetyl chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of 2-sulfanylethylamine and triethylamine (base) at 0°C.

-

The reaction proceeds for 4 hours at room temperature, followed by aqueous workup and column chromatography.

-

Key Findings :

-

This method avoids catalyst use and achieves yields >85% for structurally similar acetamides .

-

The thiol group’s susceptibility to oxidation mandates the use of reducing agents (e.g., dithiothreitol) in the workup phase.

Carbodiimide-Based Coupling (EDC/HOBt)

For mild, room-temperature synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for amide bond formation.

Procedure :

-

2-Phenylacetic acid (1 equiv) is dissolved in tetrahydrofuran (THF) with EDC (1.2 equiv) and HOBt (1.1 equiv) and stirred for 30 minutes.

-

2-Sulfanylethylamine (1.1 equiv) is added, and the reaction is stirred for 12 hours.

-

The product is isolated via extraction and purified by silica gel chromatography.

Key Findings :

-

This method is ideal for acid- and amine-sensitive substrates, with reported yields of 78–92% for secondary amides .

-

The thiol group remains intact under these conditions, as evidenced by NMR analysis of analogous compounds .

Nucleophilic Substitution of Chloroacetamide Derivatives

Adapting strategies from sulfide synthesis , 2-chloro-N-(2-sulfanylethyl)acetamide undergoes nucleophilic substitution with a phenyl Grignard reagent to introduce the phenyl group.

Procedure :

-

Chloroacetamide Synthesis :

-

2-Chloroacetic acid is coupled with 2-sulfanylethylamine using EDC/HOBt to form 2-chloro-N-(2-sulfanylethyl)acetamide.

-

-

Phenyl Group Introduction :

-

The chloroacetamide derivative is reacted with phenylmagnesium bromide in dry THF at −78°C.

-

The product is quenched with ammonium chloride and purified via recrystallization.

-

Key Findings :

-

This method faces challenges due to the Grignard reagent’s incompatibility with acidic protons (e.g., thiols), leading to side reactions.

-

Yields are moderate (50–65%) compared to direct amidation routes .

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mg(NO₃)₂·6H₂O Catalysis | Mg(NO₃)₂·6H₂O, octane | 120 | ~90* | High yield, solvent compatibility | Requires inert atmosphere |

| Acid Chloride Coupling | SOCl₂, Et₃N | 25 | 85–90 | Rapid, no catalyst | Thiol oxidation risk |

| EDC/HOBt Coupling | EDC, HOBt, THF | 25 | 78–92 | Mild conditions, high purity | Costly reagents |

| Nucleophilic Substitution | Phenylmagnesium bromide | −78 | 50–65 | Direct C–C bond formation | Low yield, side reactions |

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-phenyl-N-(2-sulfanylethyl)acetamide |

InChI |

InChI=1S/C10H13NOS/c12-10(11-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,11,12) |

InChI Key |

FGPDGPFUMPRNDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCS |

Synonyms |

N-(2'-mercaptoethyl)-2-phenylacetamide N-MEPA cpd |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.